molecular formula C20H21N5O4S B2429147 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 886965-11-3

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2429147
CAS No.: 886965-11-3
M. Wt: 427.48
InChI Key: INZCDMUVYQOLPB-UHFFFAOYSA-N
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Description

2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O4S and its molecular weight is 427.48. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-amino-6-benzyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c1-28-16-9-8-14(11-17(16)29-2)22-18(26)12-30-20-24-23-15(19(27)25(20)21)10-13-6-4-3-5-7-13/h3-9,11H,10,12,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZCDMUVYQOLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide (CAS Number: 886959-31-5) is a novel triazine derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including anticancer and antimicrobial activities, as well as structure-activity relationships (SAR) that elucidate its mechanisms of action.

Chemical Structure

The molecular formula of the compound is C20H21N5O4SC_{20}H_{21}N_{5}O_{4}S, with a molecular weight of approximately 427.5 g/mol. The structure features a triazine ring linked to a sulfanyl group and a dimethoxyphenyl acetamide moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds bearing the triazine scaffold exhibit significant anticancer properties. The IC50 values for various derivatives have been reported in the literature:

CompoundCell LineIC50 (µg/mL)Reference
Compound AA4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22
Compound CHT29< 10

The presence of electron-donating groups in the phenyl ring enhances the cytotoxic potential of these compounds. For instance, modifications at the para position of the phenyl ring have shown to increase activity against cancer cell lines due to improved hydrophobic interactions with target proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary findings suggest that it exhibits comparable activity to standard antibiotics such as norfloxacin:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus< 50 µg/mL
Escherichia coli< 100 µg/mL

The structure-activity relationship analysis indicates that the sulfanyl group plays a crucial role in enhancing antimicrobial activity by facilitating interactions with bacterial cell membranes.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The triazine moiety may interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.
  • Disruption of Cell Membrane Integrity : The presence of hydrophobic groups allows the compound to integrate into bacterial membranes, disrupting their integrity and leading to cell death.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound showed significant apoptosis induction compared to controls.
  • Animal Models : In vivo studies using murine models have indicated that administration of this compound results in reduced tumor growth and improved survival rates, suggesting its potential as an effective anticancer agent.

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